molecular formula C12H18O3 B14329942 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate CAS No. 106199-89-7

5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate

Cat. No.: B14329942
CAS No.: 106199-89-7
M. Wt: 210.27 g/mol
InChI Key: NDOUYUMYYBDALE-UHFFFAOYSA-N
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Description

5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is a chemical compound with the molecular formula C13H20O3 It is characterized by a formyl group attached to a cyclohexene ring, which is further substituted with three methyl groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 2,6,6-trimethylcyclohex-1-en-1-yl acetate.

    Formylation: The formylation of the starting material can be achieved using reagents such as formic acid or formyl chloride under acidic conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Carboxy-2,6,6-trimethylcyclohex-1-en-1-yl acetate.

    Reduction: 5-Hydroxymethyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring structure but differs in the functional groups attached.

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another compound with a similar cyclohexene ring but different substituents.

Uniqueness

5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is unique due to the presence of both a formyl group and an acetate group on the same cyclohexene ring

Properties

CAS No.

106199-89-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(5-formyl-2,6,6-trimethylcyclohexen-1-yl) acetate

InChI

InChI=1S/C12H18O3/c1-8-5-6-10(7-13)12(3,4)11(8)15-9(2)14/h7,10H,5-6H2,1-4H3

InChI Key

NDOUYUMYYBDALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(CC1)C=O)(C)C)OC(=O)C

Origin of Product

United States

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